molecular formula C7H14N2 B8269678 CID 155897731

CID 155897731

Cat. No.: B8269678
M. Wt: 126.20 g/mol
InChI Key: NEZWZGLYKBFCQX-COBSHVIPSA-N
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Description

No direct information about CID 155897731 is available in the provided evidence. Typically, a PubChem CID entry would include:

  • Molecular formula and weight
  • Structural features (e.g., functional groups, stereochemistry)
  • Physicochemical properties (e.g., solubility, LogP, bioavailability)
  • Biological activity (e.g., enzyme inhibition, substrate specificity)
  • Synthetic routes or natural sources

In the absence of specific data, general methodologies for compound comparison (as inferred from the evidence) are outlined below.

Properties

IUPAC Name

(8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2/t6?,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZWZGLYKBFCQX-COBSHVIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(CCN2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Limitations and Recommendations

  • Data Gaps: No direct evidence for this compound exists in the provided materials.
  • Methodological Insights : Structural overlays (), descriptor-based models (), and ADMET profiling (–20) are validated approaches for compound comparison.
  • Future Work : Experimental characterization of this compound’s structure, activity, and pharmacokinetics is required for authoritative analysis.

Q & A

Q. How to design a hypothesis-driven study for this compound’s novel applications?

  • Methodological Answer : Start with a falsifiable hypothesis (e.g., "this compound inhibits [enzyme] via allosteric modulation"). Use counterfactual analysis (e.g., enzyme mutants or inhibitors) to test specificity. Employ blinded or randomized designs to reduce bias, and pre-register protocols on platforms like Open Science Framework .

Methodological Resources

  • Data Repositories : Deposit raw spectra, crystallographic data, and assay results in ChemSpider or PubChem for community validation .
  • Ethical Compliance : Use the ARRIVE 2.0 checklist for animal studies and CONSORT guidelines for clinical trials .
  • Statistical Tools : Apply Benjamini-Hochberg corrections for multiple comparisons and power analysis via G*Power to determine sample sizes .

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